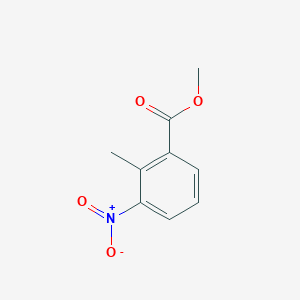

Methyl 2-methyl-3-nitrobenzoate

描述

属性

IUPAC Name |

methyl 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZGFIMLHZTLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345017 | |

| Record name | Methyl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-59-1 | |

| Record name | Methyl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-nitrobenzoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for Methyl 2-methyl-3-nitrobenzoate (CAS No: 59382-59-1). This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is presented in tabular format for clarity, and key experimental protocols are described in detail. Visual diagrams are provided to illustrate experimental workflows and logical relationships.

Chemical and Physical Properties

This compound is a nitroaromatic compound with the molecular formula C9H9NO4.[1] It presents as a light yellow or white to brown crystalline solid.[1][2][3] It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol, methanol, acetone, and chloroform.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Methyl 3-nitro-o-toluate, 2-Methyl-3-nitrobenzoic acid methyl ester | [1][3][5] |

| CAS Number | 59382-59-1 | [1][4] |

| Molecular Formula | C9H9NO4 | [1][2][4] |

| Molecular Weight | 195.17 g/mol | [1][4] |

| Appearance | Yellow crystalline powder / Light yellow solid / White to Brown powder to crystal | [1][2][3] |

| Melting Point | 62-65 °C | [2][5] |

| Boiling Point | 320 °C at 760 mmHg | [1] |

| Density | 1.34 g/cm³ | [1] |

| InChI | 1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | [4] |

| InChIKey | CRZGFIMLHZTLGT-UHFFFAOYSA-N | [4] |

| SMILES | CC1=C(C=CC=C1--INVALID-LINK--[O-])C(=O)OC | [4] |

Spectroscopic Data

While detailed spectral data is not extensively available in the provided search results, a Mass Spectrum (GC) is noted to be available for this compound.[6] For related compounds like Methyl 3-nitrobenzoate, both 1H NMR and 13C NMR data are used to confirm its structure after synthesis, indicating the utility of these techniques for characterizing the title compound.[7]

Synthesis and Experimental Protocols

This compound is primarily synthesized from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid. The synthesis of this precursor and its subsequent esterification are detailed below.

Synthesis of 2-Methyl-3-nitrobenzoic Acid

This precursor can be synthesized via the oxidation of 3-nitro-o-xylene.[8]

Experimental Protocol:

-

To a 500 mL three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.[8]

-

Add 76 g (0.66 mol) of n-hexanoic acid to the flask.[8]

-

Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the mixture.[8]

-

Gradually raise the temperature to 60°C and maintain the reaction for 12 hours. Monitor the reaction's progress using HPLC.[8]

-

Once the concentration of the starting material (3-nitro-o-xylene) is below 2%, add 34 g (0.85 mol) of aqueous sodium hydroxide solution and separate the layers.[8]

-

Adjust the pH of the aqueous layer to 2 using 32.8 g (0.90 mol) of hydrochloric acid.[8]

-

Collect the resulting precipitate by suction filtration to yield 2-methyl-3-nitrobenzoic acid (20.78 g, 87% yield).[8]

Synthesis of this compound

The esterification of 2-methyl-3-nitrobenzoic acid is a common method for producing the title compound. One method involves the use of thionyl chloride and methanol.[9]

Experimental Protocol:

-

Add 253 mL of thionyl chloride dropwise to 3 L of methanol while maintaining the temperature between 0-10°C.[9]

-

Allow the temperature to rise to 20°C towards the end of the addition.[9]

-

Add 500 g of solid 2-methyl-3-nitrobenzoic acid in one portion.[9]

-

Heat the reaction mixture to reflux and maintain it overnight.[9]

-

Distill the mixture until the pot temperature reaches 73°C.[9]

-

After cooling to 60°C, introduce 685 mL of water dropwise.[9]

-

Cool the mixture to 20°C and adjust the pH to 7 by adding 26 mL of water and 125 mL of 80% NaOH.[9]

-

Collect the product by filtration, wash it with 3x100 mL of water, and air dry it overnight. This process yields 503.5 g (93.5%) of Methyl 2-nitro-3-methylbenzoate with a melting point of 72°C.[9]

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis.[1] Its nitroaromatic nature allows for a variety of chemical transformations.

-

Intermediate for Agrochemicals and Pharmaceuticals: It can be used to prepare 2-methyl-3-nitrobenzoic acid, a building block for agrochemicals and pharmaceuticals.[1]

-

Reagent in Organic Reactions: The compound is utilized as a reagent in reactions such as nitration, reduction, and coupling. It can undergo electrophilic aromatic substitution to introduce additional functional groups.[1]

-

Synthesis of Heterocyclic Compounds: It is a key starting material in the synthesis of various complex molecules, including:

-

Bromination Reactions: It can be brominated using agents like N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin in the presence of a radical initiator like AIBN to form Methyl 2-(bromomethyl)-3-nitrobenzoate, a crucial intermediate in the synthesis of lenalidomide.[11]

Caption: Logical relationships of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

Table 2: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. A dust mask (type N95) is also recommended. | [2] |

| Handling | Handle in a dry, cool, and well-ventilated place. Avoid contact with skin, eyes, or clothing. Avoid ingestion, inhalation, and dust formation. | [2][12] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Storage class code is 11 (Combustible Solids). | [2] |

| Incompatibilities | Strong oxidizing agents. | [2] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [2] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [2] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | [2] |

| First Aid (Inhalation) | Remove to fresh air. | [2] |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. | [2] |

Conclusion

This compound is a key chemical intermediate with well-defined physical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds underscores its importance in organic chemistry. The synthetic routes are well-established, providing high yields. Proper safety and handling procedures are crucial when working with this compound due to its potential as a skin, eye, and respiratory irritant. This guide provides a foundational resource for professionals utilizing this compound in their research and development activities.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 59382-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-メチル-3-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. aiinmr.com [aiinmr.com]

- 8. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. H60242.14 [thermofisher.com]

- 11. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1), a key chemical intermediate in the pharmaceutical and organic synthesis sectors. This document consolidates critical data, experimental protocols, and synthetic applications to support research and development activities.

Chemical and Physical Properties

This compound is a nitroaromatic compound and a derivative of benzoic acid.[1] At room temperature, it exists as a solid, typically as pale yellow crystals.[1] It exhibits moderate solubility in organic solvents like methanol, ethanol, acetone, and ethyl acetate, while being sparingly soluble in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 59382-59-1 | [3] |

| Molecular Formula | C₉H₉NO₄ | [4][5] |

| Molecular Weight | 195.17 g/mol | [4] |

| Appearance | White to light yellow or brown powder/crystal | [1] |

| Melting Point | 62-65 °C (lit.) | [6] |

| Boiling Point | 320 °C at 760 mmHg (Predicted) | [7][8] |

| Solubility | Soluble in methanol | [1][2][6] |

| InChI Key | CRZGFIMLHZTLGT-UHFFFAOYSA-N | [2] |

| SMILES String | COC(=O)c1cccc(c1C)--INVALID-LINK--=O |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the esterification of its parent carboxylic acid, 2-methyl-3-nitrobenzoic acid.[1] This reaction is typically carried out in methanol under acidic conditions.

Synthesis of 2-Methyl-3-nitrobenzoic Acid (Precursor)

A common method for the synthesis of the precursor, 2-methyl-3-nitrobenzoic acid, involves the oxidation of 3-nitro-o-xylene.

Experimental Protocol: Oxidation of 3-nitro-o-xylene

-

Reactants: 3-nitro-o-xylene, manganese acetate, cobalt acetate, n-hexanoic acid, hydrogen peroxide, sodium hydroxide, hydrochloric acid.[9]

-

Procedure:

-

To a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.[9]

-

Add 76 g (0.66 mol) of n-hexanoic acid to the mixture.[9]

-

Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.[9]

-

Gradually raise the temperature to 60 °C and maintain the reaction for 12 hours. Monitor the reaction progress by HPLC.[9]

-

Once the concentration of 3-nitro-o-xylene is below 2%, add 34 g (0.85 mol) of aqueous sodium hydroxide solution and separate the aqueous layer.[9]

-

Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.[9]

-

The desired product, 2-methyl-3-nitrobenzoic acid, is obtained by suction filtration. The reported yield is 87%.[9]

-

Esterification to this compound

Experimental Protocol: Fischer Esterification

-

Reactants: 2-methyl-3-nitrobenzoic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[1]

-

Procedure:

-

Dissolve 2-methyl-3-nitrobenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Applications in Organic Synthesis

This compound is a crucial building block for the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs).[1][7] Its primary utility lies in its role as a versatile intermediate.

Table 2: Synthetic Applications of this compound

| Product | Synthetic Method/Application | Reference(s) |

| Lenalidomide | An important intermediate in the commercial manufacturing of this anticancer drug. | [6][10] |

| Methyl indole-4-carboxylate | Starting material for its synthesis. | [2][6] |

| 5-Aminoisoquinolin-1(2H)-one | Used in its preparation. | [2][6] |

| 5-Nitroisocoumarin | Serves as a precursor in its synthesis. | [2][6] |

| Substituted nitrostyrene benzoic acids | Reacts with aromatic aldehydes in the presence of DBU in DMSO. | [2][6] |

| 4-(Hydroxymethyl)-1-tosylindole | Utilized in the Batcho-Leimgruber modification of the Reissert indole synthesis. | [2][6] |

| [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone | A key intermediate in its synthesis. | [2][6] |

| Methyl 2-bromomethyl-3-nitrobenzoate | Starting material for bromination reaction. | [11] |

Example Synthetic Workflow: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate

A notable application of this compound is its conversion to Methyl 2-bromomethyl-3-nitrobenzoate, another valuable synthetic intermediate.

Experimental Protocol: Bromination

-

Reactants: this compound, dibenzoyl peroxide, bromine, carbon tetrachloride.[11]

-

Procedure:

-

In a 250-mL, two-necked, round-bottomed flask equipped with a condenser and addition funnel, combine this compound (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.[11]

-

Heat the mixture to reflux to form a clear, pale yellow solution.[11]

-

Under irradiation with a 100-W flood lamp, add a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride over 10 minutes.[11]

-

Continue heating and irradiating the reaction mixture for 24 hours.[11]

-

Safety and Handling

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety precautions should be observed when handling this compound.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent ingestion and inhalation. Avoid dust formation.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] It is incompatible with oxidizing agents and heat.[2]

-

First Aid: In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention. If inhaled, move to fresh air.[12]

Visualized Synthetic Pathways

The following diagrams illustrate the key synthetic roles of this compound.

Caption: Synthesis of the precursor acid.

Caption: Formation of the title compound.

Caption: Key synthetic routes from the title compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. mahavirsynthesis.com [mahavirsynthesis.com]

- 6. This compound | 59382-59-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 59382-59-1[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 9. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. veeprho.com [veeprho.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various organic compounds, including the pharmaceutical agent Lenalidomide. This document details the compound's physical characteristics, outlines experimental protocols for their determination, and presents a relevant synthetic pathway visualization.

Core Physical Properties

This compound is a solid compound at room temperature.[1] A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Melting Point | 62-65 °C (literature) | [1][4][5] |

| Boiling Point | 286.6 ± 20.0 °C (Predicted) | [2][4] |

| Density | 1.255 g/cm³ (Predicted) | [6] |

| Appearance | White to Brown powder to crystal | [7] |

| Solubility | Soluble in methanol | [5][7] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Methodology:

-

A small, finely powdered sample of the solid is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

-

The sample is heated slowly, and the temperature is observed.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point is determined at elevated temperatures.

Methodology (Distillation Method):

-

A small amount of the substance is placed in a distillation flask.

-

The flask is heated to bring the substance to a boil.

-

A thermometer is placed in the vapor phase above the liquid to measure the temperature of the vapor.

-

The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. This is typically the plateau temperature observed during distillation.

Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Methodology (Volume Displacement Method):

-

The mass of a sample of the solid is accurately measured using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

-

A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.

-

A small, measured volume of the solvent (e.g., 1 mL of methanol) is added to the test tube.

-

The mixture is agitated or sonicated to facilitate dissolution.

-

Visual observation is used to determine if the solid has completely dissolved. The substance is reported as soluble, partially soluble, or insoluble in the specific solvent at that concentration.

Synthesis of Lenalidomide: A Key Application

This compound serves as a crucial starting material in the multi-step synthesis of Lenalidomide, a thalidomide analogue used in the treatment of multiple myeloma. The following diagram illustrates a simplified workflow of this synthetic pathway.

Caption: Synthetic pathway of Lenalidomide from this compound.

References

- 1. This compound 97 59382-59-1 [sigmaaldrich.com]

- 2. 59382-59-1[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 3. This compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 59382-59-1 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 59382-59-1 [chemicalbook.com]

- 6. Reliable Chemical Trading Partner, Professional Methyl 3-Nitro-2-Methyl benzoate Supply [methylbenzoate-benzoicacid.com]

- 7. This compound | 59382-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Methyl 2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-methyl-3-nitrobenzoate, a key chemical intermediate. While quantitative solubility data for this specific compound is not extensively available in public literature, this document outlines the standard methodologies for its determination, presents qualitative solubility information, and offers data on structurally similar compounds to support research and development activities.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both chemical and biological systems. In the realm of drug discovery and development, aqueous solubility is a primary determinant of a drug candidate's absorption and bioavailability. Poor solubility can lead to incomplete absorption, variable drug exposure, and ultimately, therapeutic failure. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are paramount during the pre-formulation and formulation development stages. For a chemical intermediate like this compound, understanding its solubility in organic solvents is crucial for reaction optimization, purification, and handling.

Solubility Data of this compound and Analogs

Quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, qualitative information and data on structurally related nitrobenzoate esters provide valuable insights into its likely solubility profile. The following table summarizes the available information.

| Compound | Solvent | Temperature | Solubility |

| This compound | Methanol | Not Specified | Soluble |

| Methyl 3-nitrobenzoate | Water | Not Specified | Insoluble[1][2][3] |

| Ethanol | Not Specified | Slightly Soluble[1] | |

| Hot Ethanol | Near Boiling | Soluble[4] | |

| Ether | Not Specified | Slightly Soluble[1] | |

| Methanol | Not Specified | Slightly Soluble[1] | |

| Ethyl 4-nitrobenzoate | Water | Not Specified | Limited Solubility[5] |

| Ethanol | Not Specified | Soluble[5] | |

| Acetone | Not Specified | Soluble[5] | |

| Chloroform | Not Specified | Soluble[5] |

The data suggests that, like its analogs, this compound is likely to exhibit poor solubility in water and good solubility in polar organic solvents. The presence of the additional methyl group compared to methyl 3-nitrobenzoate may slightly increase its lipophilicity.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use purified water or a buffered solution of a specific pH.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a vial. The excess should be visually apparent throughout the experiment to ensure that a saturated solution is maintained.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Subsequently, separate the saturated solution from the undissolved solid by either centrifugation or filtration. Filtration should be performed using a filter membrane that does not adsorb the compound.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

This comprehensive approach to determining the solubility of this compound will enable researchers and drug development professionals to obtain the critical data necessary for advancing their projects. The provided experimental protocol for the shake-flask method offers a robust and reliable means of generating this essential physicochemical parameter.

References

- 1. chembk.com [chembk.com]

- 2. Methyl 3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 618-95-1 CAS MSDS (Methyl 3-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-methyl-3-nitrobenzoate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 59382-59-1), a compound of interest in synthetic organic chemistry and drug discovery. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with relevant experimental context.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Appearance: Solid

-

Melting Point: 62-65 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

| Data not available in search results | | | |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|

| Data not available in search results | |

Note: Specific peak assignments for ¹H NMR and ¹³C NMR were not available in the provided search results. Researchers should acquire and interpret spectra on their own instrumentation for definitive assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are presented below.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~1720 | C=O (Ester carbonyl) stretch |

| ~1530 | N-O (Asymmetric nitro) stretch |

| ~1350 | N-O (Symmetric nitro) stretch |

| ~1200-1300 | C-O (Ester) stretch |

| ~2950-3000 | C-H (Aromatic) stretch |

| ~2850-2960 | C-H (Aliphatic, -CH₃) stretch |

Note: The exact values can vary based on the sample preparation method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 195 | [M]⁺ (Molecular ion) |

| 178 | [M-OH]⁺ or [M-NH]⁺ fragment |

| 164 | [M-OCH₃]⁺ fragment |

| 91 | Tropylium ion ([C₇H₇]⁺) fragment |

The fragmentation pattern can be complex and is dependent on the ionization method used.[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific molecule are not widely published. However, standard procedures for a compound of this nature would be as follows:

-

NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

-

IR Spectroscopy: The IR spectrum can be obtained using an ATR-IR spectrometer by placing a small amount of the solid sample directly on the crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

-

Mass Spectrometry: For GC-MS analysis, the sample would be dissolved in a volatile organic solvent and injected into the gas chromatograph.[1] The mass spectrum is then obtained using electron ionization (EI).

Synthesis Pathway

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution. The synthesis of this compound can be achieved by the nitration of methyl 2-methylbenzoate.

Caption: Synthesis of this compound.

References

A Comprehensive Technical Guide to the Theoretical Properties of Methyl 2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and experimental properties of Methyl 2-methyl-3-nitrobenzoate, a key intermediate in organic synthesis. This document consolidates essential data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis via electrophilic aromatic substitution, and outlines its role as a precursor in the synthesis of pharmaceutically relevant molecules. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Properties and Descriptors

This compound (CAS No: 59382-59-1) is a nitroaromatic compound with the molecular formula C₉H₉NO₄.[1][2] It is also known by several synonyms, including Methyl 3-nitro-o-toluate and 2-Methyl-3-nitrobenzoic acid methyl ester.[1][3] This compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[4]

Quantitative Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Exact Mass | 195.05315777 Da | [1] |

| Melting Point | 65.0 to 69.0 °C | [3] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | [1][2] |

| InChIKey | CRZGFIMLHZTLGT-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C=CC=C1--INVALID-LINK--[O-])C(=O)OC | [1] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include strong absorptions for the carbonyl group (C=O) of the ester at approximately 1720 cm⁻¹, and for the nitro group (NO₂) with two distinct bands around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching).[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would be expected to show signals for the aromatic protons, the methyl group on the ring, and the methyl group of the ester. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and ester groups.[5][7]

-

¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, and the two methyl carbons. The presence of the nitro group would lead to a lack of symmetry in the aromatic region, resulting in six separate signals for the benzene ring carbons.[7]

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.[8]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of methyl 2-methylbenzoate (methyl o-toluate). The following is a detailed experimental protocol adapted from established procedures for the nitration of similar benzoate esters.[9][10][11][12]

Materials and Equipment

-

Methyl 2-methylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol (for recrystallization)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beakers

-

Büchner funnel and filter flask

-

Melting point apparatus

Experimental Procedure

-

Preparation of the Nitrating Mixture: In a clean and dry test tube, carefully add a measured volume of concentrated nitric acid. Cool the test tube in an ice bath. Slowly, and with constant swirling, add an equal volume of concentrated sulfuric acid to the nitric acid. Allow this nitrating mixture to cool in the ice bath.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a measured amount of methyl 2-methylbenzoate. Add a volume of concentrated sulfuric acid to the flask and cool the mixture in an ice bath with continuous stirring.[9][10]

-

Nitration Reaction: Using a dropping funnel, add the chilled nitrating mixture dropwise to the stirring solution of methyl 2-methylbenzoate and sulfuric acid. Maintain the reaction temperature between 5-15 °C throughout the addition, which should take approximately 15-60 minutes.[9][10]

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[9] Carefully pour the reaction mixture over a beaker of crushed ice. The crude this compound should precipitate as a solid.[9][10]

-

Isolation of the Crude Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold water to remove any residual acid.[9]

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[9][12]

-

Transfer the crude solid to a flask.

-

Add a minimal amount of hot ethanol to dissolve the solid.

-

Slowly add hot water until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals thoroughly before determining the melting point and yield.

Logical Relationships and Applications

While no direct signaling pathways involving this compound have been identified in the literature, its significance lies in its role as a key synthetic intermediate.

Synthesis Workflow

The synthesis of this compound follows a well-established electrophilic aromatic substitution mechanism. The workflow can be visualized as follows:

Caption: Synthesis workflow for this compound.

Role as a Precursor in Drug Development

This compound is a documented precursor in the synthesis of Lenalidomide, a derivative of thalidomide used in the treatment of multiple myeloma.[4] This underscores its importance in the pharmaceutical industry. The synthetic pathway from this compound to Lenalidomide involves several key transformations.

Caption: Role of this compound as a precursor to Lenalidomide.

Computational Analysis

While specific computational studies on this compound are not widely published, Density Functional Theory (DFT) calculations are a powerful tool for understanding the theoretical properties of such molecules. Combined experimental and computational studies on related methyl nitrobenzoate isomers have been performed to analyze their energetic properties and structural characteristics.[13] Such studies can provide insights into:

-

Optimized molecular geometry

-

Vibrational frequencies (for comparison with IR and Raman spectra)

-

Electronic properties (e.g., HOMO-LUMO gap)

-

Thermodynamic properties (e.g., enthalpy of formation)

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest in organic synthesis, particularly for its role as a precursor in the pharmaceutical industry. This guide has provided a consolidated source of its theoretical properties, a detailed experimental protocol for its synthesis, and an illustration of its synthetic applications. The information presented herein is intended to support the research and development efforts of scientists and professionals in related fields.

References

- 1. This compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 59382-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. unwisdom.org [unwisdom.org]

- 6. southalabama.edu [southalabama.edu]

- 7. aiinmr.com [aiinmr.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. issr.edu.kh [issr.edu.kh]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

reactivity of the nitro group in Methyl 2-methyl-3-nitrobenzoate

An In-depth Technical Guide on the Reactivity of the Nitro Group in Methyl 2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure incorporates three distinct functional groups on a benzene ring: a methyl ester, a methyl group, and a nitro group. The interplay of the electronic and steric effects of these substituents dictates the molecule's overall reactivity. This guide focuses specifically on the reactivity of the nitro group, a versatile functional group that serves as a linchpin for a variety of chemical transformations.

The primary reaction of the aromatic nitro group is its reduction to a primary amine, a crucial transformation for the synthesis of an array of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals.[1] Understanding the conditions and protocols to achieve this reduction chemoselectively is paramount. Furthermore, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly concerning its susceptibility to nucleophilic aromatic substitution.

This document provides a detailed exploration of the , offering experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in leveraging this compound for advanced chemical synthesis.

Electronic and Steric Landscape

The reactivity of this compound is governed by the electronic properties and spatial arrangement of its substituents.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects. It strongly deactivates the aromatic ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.[2]

-

Methyl Ester Group (-CO₂CH₃): This group is also electron-withdrawing and deactivating towards electrophilic substitution, primarily through its resonance effect.[3]

-

Methyl Group (-CH₃): This is a weak electron-donating group through an inductive effect (+I), slightly activating the aromatic ring.

The combined effect of two strong electron-withdrawing groups (nitro and ester) renders the aromatic ring electron-deficient. The primary steric influence arises from the methyl group at the 2-position, which is ortho to both the ester and the nitro group. This ortho-methyl group creates steric hindrance, which can affect the approach of reagents to the adjacent functional groups, potentially influencing reaction rates and conditions.[4][5]

Key Reactivity: Reduction of the Nitro Group

The conversion of the nitro group to an amine (e.g., to form Methyl 2-amino-3-methylbenzoate) is the most synthetically valuable transformation for this molecule.[6] A variety of methods can accomplish this, with the choice depending on factors like functional group tolerance, scale, and available equipment.[1]

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for reducing nitro groups.[7] It typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.

| Substrate | Reagents & Conditions | Product | Yield | Reference |

| 3-Methyl-2-nitrobenzoate | 5% Pd/C, H₂ (65-100 psi), Acetonitrile, 70°C | Methyl 2-amino-3-methylbenzoate | ~92% | [6] |

| 2-Methyl-3-nitrobenzoic acid | 5% Pd/C, H₂ (balloon), Ethyl Acetate, RT, 15h | 3-Amino-2-methylbenzoic acid | 90% | [8] |

| Methyl 3-nitrobenzoate | H₂, Pd/C, Methanol | Methyl 3-aminobenzoate | Quantitative | [9] |

This protocol is adapted from a procedure for the reduction of 3-methyl-2-nitrobenzoate.[6]

-

Vessel Preparation: To a high-pressure reaction vessel, add this compound (1.0 eq), 5% Palladium on Carbon (Pd/C) catalyst (e.g., 1-2 mol%), and a suitable solvent such as acetonitrile or ethyl acetate.[6][8]

-

Inerting: Seal the vessel and purge it several times with nitrogen gas to remove oxygen.

-

Hydrogenation: Introduce hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).[6]

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 70°C) for several hours (e.g., 8-16 hours).[6][8]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[10]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, Methyl 2-amino-3-methylbenzoate. The product can be purified further by crystallization or column chromatography if necessary.[1]

Metal-Mediated Reductions

Reduction using metals in an acidic medium is a classic and reliable method. Reagents like iron/HCl, tin/HCl, or tin(II) chloride offer alternatives to catalytic hydrogenation, especially when certain functional groups incompatible with hydrogenation are present.[7][11]

This protocol provides a mild method for reducing aromatic nitro groups.[1]

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. If using ethyl acetate, concentrated HCl may be added to facilitate the reaction.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion.[1]

-

Work-up: Upon completion, cool the mixture and carefully add a saturated sodium bicarbonate solution or 3M NaOH to neutralize the acid and precipitate tin salts.[1]

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine product. Purify as needed.[1]

Other Potential Reactivities

Nucleophilic Aromatic Substitution (SNAr)

For a nucleophilic aromatic substitution (SNAr) reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group.[12]

In this compound, the nitro group at position 3 and the ester at position 1 strongly activate the ring. Potential sites for nucleophilic attack are ortho and para to the nitro group (positions 2, 4, and 6). However, the molecule lacks a conventional leaving group (like a halogen) at these positions. While the nitro group itself can sometimes be displaced in highly activated systems, this is less common.[12] Therefore, SNAr is not a primary or facile reaction pathway for this specific molecule under typical conditions.

Reactivity of the Benzylic Methyl Group

The ortho-methyl group can also exhibit reactivity. For instance, it can undergo radical bromination. A patented process describes the bromination of this compound using N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin to form Methyl 2-(bromomethyl)-3-nitrobenzoate.[13] This intermediate is then used in the synthesis of Lenalidomide, highlighting the synthetic utility of transformations involving other parts of the molecule.[13]

Conclusion

The reactivity of the nitro group is the most prominent chemical feature of this compound. It is highly susceptible to reduction to a primary amine under various conditions, with catalytic hydrogenation and metal-mediated reductions being the most effective methods. This transformation provides a critical entry point for the synthesis of complex nitrogen-containing molecules relevant to the pharmaceutical and materials industries. While the nitro group strongly activates the aromatic ring, the absence of a suitable leaving group at an ortho or para position makes nucleophilic aromatic substitution a less probable pathway. The presence of the ortho-methyl group introduces steric considerations and offers an additional site for functionalization, such as benzylic bromination. A comprehensive understanding of these reactive pathways allows researchers to strategically employ this compound as a versatile building block in organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. webassign.net [webassign.net]

- 4. researchgate.net [researchgate.net]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

Stability of Methyl 2-methyl-3-nitrobenzoate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of Methyl 2-methyl-3-nitrobenzoate in acidic environments. Due to a lack of direct studies on this specific molecule, this document extrapolates from established principles of physical organic chemistry and available data on structurally related analogs, such as substituted methyl benzoates. The primary degradation pathway under acidic conditions is identified as hydrolysis of the ester functional group to yield 2-methyl-3-nitrobenzoic acid and methanol. This guide outlines the theoretical framework for this transformation, including reaction kinetics, the influence of steric and electronic effects, and detailed experimental protocols for monitoring the reaction. The provided methodologies are based on established analytical techniques for similar aromatic esters and are intended to serve as a robust starting point for stability studies.

Introduction

This compound is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its stability, particularly in acidic media, is crucial for process development, formulation, and ensuring the quality and shelf-life of products. The presence of ortho-methyl and meta-nitro substituents on the benzene ring introduces unique steric and electronic factors that are expected to significantly influence the rate and mechanism of its acid-catalyzed hydrolysis. This guide will delve into these aspects, providing a detailed theoretical and practical framework for researchers.

Predicted Degradation Pathway: Acid-Catalyzed Ester Hydrolysis

The principal degradation route for this compound in the presence of acid and water is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, and methanol. This reaction is reversible, although in the presence of a large excess of water, the equilibrium favors the formation of the carboxylic acid.

The generally accepted mechanism for this transformation is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

-

Elimination of Methanol: The tetrahedral intermediate collapses, with the departure of methanol as a neutral leaving group.

-

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Influence of Substituents on Hydrolysis Rate

The rate of acid-catalyzed hydrolysis of this compound is influenced by both the electronic effect of the nitro group and the steric effect of the ortho-methyl group.

-

Electronic Effect of the Meta-Nitro Group: The nitro group is a strong electron-withdrawing group. In the meta position, it deactivates the ring towards electrophilic attack but has a relatively modest effect on the reactivity of the ester carbonyl group. Its primary influence is through an inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon, potentially leading to a modest increase in the hydrolysis rate compared to unsubstituted methyl benzoate.

-

Steric Effect of the Ortho-Methyl Group: The methyl group in the ortho position to the ester presents significant steric hindrance to the approach of the nucleophile (water) to the carbonyl carbon.[1] This steric hindrance is expected to be the dominant factor influencing the hydrolysis rate, likely causing a significant decrease in the rate constant compared to its unhindered analog, methyl 3-nitrobenzoate. Studies on similar sterically hindered benzoates have shown a marked reduction in hydrolysis rates.[1]

Quantitative Data from Analogous Compounds

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | m‡ | m* | pKSH+ |

| Methyl benzoate | 20.3 | -21.4 | 0.61 | 1.05 | -7.6 |

| Methyl p-toluate | 20.5 | -20.9 | 0.63 | 1.13 | -7.2 |

| Methyl o-toluate | 21.0 | -21.2 | 0.65 | 1.15 | -7.2 |

| Methyl 2,6-dimethylbenzoate | 24.5 | -12.1 | 0.81 | 1.45 | -6.9 |

Data sourced from a study on the hydrolysis of benzoate esters in sulfuric acid.[1]

Interpretation: The data illustrates that increasing steric hindrance (from methyl benzoate to methyl o-toluate, and significantly to methyl 2,6-dimethylbenzoate) leads to a higher activation enthalpy (ΔH‡), indicating a greater energy barrier for the reaction. This is consistent with the expectation that the ortho-methyl group in this compound will slow down the rate of hydrolysis.

Experimental Protocols

The following protocols are provided as a template for studying the stability of this compound under acidic conditions. These are based on established methodologies for analogous compounds.[2][3][4]

General Protocol for Kinetic Study of Acid Hydrolysis

Objective: To determine the rate of hydrolysis of this compound at a given acid concentration and temperature.

Materials:

-

This compound

-

Hydrochloric acid (or other non-oxidizing acid) of desired concentration

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Internal standard (e.g., a stable, structurally similar compound like dimethyl isophthalate)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Constant temperature bath

-

HPLC system with a UV detector

-

NMR spectrometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a stock solution of the internal standard in the same solvent.

-

Prepare the acidic aqueous solution of the desired concentration.

-

-

Reaction Setup:

-

In a reaction vessel maintained at a constant temperature, add the acidic solution.

-

To initiate the reaction, add a known volume of the this compound stock solution to the pre-heated acid solution with vigorous stirring.

-

-

Sampling:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a known volume of a neutralizing solution (e.g., a buffer or a solution of sodium bicarbonate) containing the internal standard.

-

-

Analysis:

-

Analyze the quenched samples by a suitable analytical method (HPLC or NMR) to determine the concentration of the remaining this compound and the formed 2-methyl-3-nitrobenzoic acid.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (starting point):

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric or formic acid.[3][4]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 230 nm[4]

-

Injection Volume: 10 µL

Quantification:

-

Create a calibration curve for both this compound and 2-methyl-3-nitrobenzoic acid using standard solutions of known concentrations.

-

Use the internal standard to correct for variations in injection volume and sample preparation.

-

Calculate the concentration of the analyte and product in each sample from the peak areas.

Analytical Method: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the hydrolysis reaction in situ, providing a direct measure of the conversion of the ester to the carboxylic acid.[5]

Procedure:

-

Prepare the reaction mixture in a deuterated solvent (e.g., D₂O with DCl for acidic conditions).

-

Acquire ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of a characteristic signal of the starting material (e.g., the methyl ester singlet, expected around 3.9 ppm) and the increase in the integral of a characteristic signal of the product (e.g., the methyl group of the carboxylic acid, which may shift slightly).

-

The ratio of the integrals of the product and starting material signals can be used to determine the extent of reaction over time.

Visualizations

Reaction Pathway and Workflow

Caption: A_AC2 hydrolysis pathway and a typical experimental workflow for kinetic analysis.

Logical Relationship of Factors Affecting Stability

Caption: Factors influencing the rate of hydrolysis and overall stability of the compound.

Conclusion

While direct experimental data on the stability of this compound under acidic conditions is currently unavailable, a comprehensive understanding can be formulated based on the well-established principles of acid-catalyzed ester hydrolysis and data from analogous compounds. The primary degradation pathway is expected to be hydrolysis to 2-methyl-3-nitrobenzoic acid and methanol. The rate of this reaction will be significantly influenced by the steric hindrance of the ortho-methyl group, which is predicted to decrease the rate of hydrolysis compared to unhindered analogs. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of this compound and to develop strategies for its handling, formulation, and storage. Further experimental investigation is necessary to determine the precise kinetic parameters for this specific molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Methyl 2-methyl-3-nitrobenzoate Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of Methyl 2-methyl-3-nitrobenzoate in basic environments. The primary degradation pathway under these conditions is saponification, a base-catalyzed hydrolysis of the ester linkage. The reaction kinetics are influenced by a combination of electronic and steric factors inherent to the molecule's structure. The electron-withdrawing nature of the nitro group at the meta position is anticipated to increase the electrophilicity of the carbonyl carbon, thereby accelerating hydrolysis. Conversely, the methyl group at the ortho position introduces significant steric hindrance, which is expected to impede the nucleophilic attack of the hydroxide ion, thus slowing the reaction rate. This document details the theoretical basis for this stability profile, provides generalized experimental protocols for kinetic analysis, and presents a logical workflow for stability assessment.

Introduction

This compound is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its stability under various pH conditions, particularly in basic media, is crucial for process development, formulation, and storage. The presence of both an activating nitro group and a sterically hindering ortho-methyl group creates a nuanced stability profile that warrants detailed investigation. This guide synthesizes the known principles of ester hydrolysis and applies them to this specific molecule, offering a framework for its study.

Core Concepts: Saponification

The principal degradation route for this compound in the presence of a base (e.g., sodium hydroxide) is saponification. This reaction is a nucleophilic acyl substitution where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is effectively irreversible and proceeds via a tetrahedral intermediate.

Electronic Effects

The nitro group (-NO₂) at the meta position to the ester is a strong electron-withdrawing group. Through its inductive effect, it pulls electron density away from the benzene ring and, consequently, from the carbonyl carbon of the ester. This increased positive character of the carbonyl carbon makes it more susceptible to nucleophilic attack by the hydroxide ion, which generally leads to an increased rate of hydrolysis compared to unsubstituted or electron-donating group-substituted benzoates.

Steric Effects

The methyl group (-CH₃) in the ortho position to the ester functionality introduces steric hindrance. This bulkiness can physically obstruct the approach of the hydroxide nucleophile to the carbonyl carbon, thereby increasing the activation energy of the reaction and slowing the rate of hydrolysis. This effect is a common challenge in the saponification of sterically hindered esters.[1]

Quantitative Data on Saponification Rates

| Ester | Substituent(s) | Relative Rate Constant (k_rel) | Temperature (°C) | Solvent |

| Methyl Benzoate | None | 1.0 | 25 | 85% Ethanol |

| Methyl m-nitrobenzoate | m-NO₂ | ~60-70 | 25 | 85% Ethanol |

| Methyl p-nitrobenzoate | p-NO₂ | ~150-200 | 25 | 85% Ethanol |

| Methyl o-methylbenzoate | o-CH₃ | ~0.1-0.2 | 25 | 85% Ethanol |

Note: The values presented are approximate and collated from various sources for illustrative purposes. The actual rate for this compound will be a composite of these electronic and steric effects.

Potential Side Reactions and Degradation Pathways

Under forcing basic conditions (high temperature, high base concentration), other degradation pathways may become relevant. For nitroaromatic compounds, these can include:

-

Reduction of the nitro group: While less common under simple basic conditions, the presence of reducing agents or specific catalysts could lead to the reduction of the nitro group to an amino group.

-

Ring modification: At very high pH and temperature, degradation of the aromatic ring itself is a possibility, though this is generally not observed under typical process conditions.

-

Intramolecular reactions: The proximity of the ortho-methyl and meta-nitro groups does not immediately suggest a common intramolecular cyclization pathway under basic conditions.

The primary degradation product is expected to be the sodium salt of 2-methyl-3-nitrobenzoic acid and methanol.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a kinetic study of its saponification is recommended. The following are generalized protocols for common analytical techniques.

General Reaction Setup

-

Thermostatted Reaction Vessel: A jacketed glass reactor connected to a circulating water bath to maintain a constant temperature is essential.

-

Reagents: Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol or dioxane to ensure solubility of the ester). Prepare a stock solution of this compound in the same co-solvent.

-

Initiation: The reaction is initiated by adding a known volume of the ester stock solution to the pre-heated base solution with vigorous stirring.

Monitoring the Reaction

The rate of the reaction can be monitored by measuring the decrease in the concentration of the ester or the increase in the concentration of the carboxylate product over time.

-

Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a known excess of a standard acid solution (e.g., 0.05 M HCl). This neutralizes the remaining NaOH.

-

Back-Titration: Titrate the unreacted HCl with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).

-

Calculation: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.

This method is particularly suitable for aromatic compounds.

-

Wavelength Selection: Determine the UV-Vis spectra of the starting material (this compound) and the product (2-methyl-3-nitrobenzoic acid) to identify a wavelength where there is a significant difference in absorbance.

-

Calibration: Create a calibration curve of absorbance versus concentration for both the ester and the acid at the chosen wavelength.

-

Monitoring: The reaction can be monitored in situ using a UV-Vis spectrophotometer with a thermostatted cuvette holder. The change in absorbance over time is recorded.

-

Data Analysis: The concentration of the reacting species at any given time can be determined from the absorbance value using the Beer-Lambert law.[2][3]

This is a highly accurate method for monitoring the concentration of the specific analyte.

-

Method Development: Develop a suitable HPLC or GC method to separate and quantify this compound and its hydrolysis product.

-

Sampling and Quenching: At timed intervals, withdraw an aliquot and quench the reaction (e.g., by neutralization and dilution in the mobile phase).

-

Analysis: Inject the quenched sample into the chromatograph.

-

Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve.[4][5]

NMR can be used to monitor the reaction in real-time.

-

Setup: The reaction can be run directly in an NMR tube.

-

Monitoring: Acquire ¹H NMR spectra at regular intervals. The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of new signals corresponding to the product can be monitored.

-

Quantification: The relative integrals of the peaks corresponding to the starting material and product can be used to determine their concentrations over time.[6][7][8]

Diagrams and Workflows

Reaction Pathway: Saponification

Caption: The saponification mechanism of this compound.

Experimental Workflow: Stability Assessment

Caption: A generalized workflow for the kinetic study of ester hydrolysis.

Conclusion

The stability of this compound under basic conditions is primarily governed by the rate of saponification. This rate is a balance between the accelerating electronic effect of the meta-nitro group and the decelerating steric hindrance of the ortho-methyl group. While the compound is expected to undergo hydrolysis, the steric hindrance likely renders it more stable than its non-ortho-substituted nitrobenzoate analogs. For definitive stability data, empirical studies are essential. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations, enabling researchers and drug development professionals to accurately characterize the stability profile of this molecule.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Virtual Labs [mas-iiith.vlabs.ac.in]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA) | MDPI [mdpi.com]

- 6. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synthetic Versatility of Methyl 2-methyl-3-nitrobenzoate: A Technical Guide for Organic Chemists

Introduction: Methyl 2-methyl-3-nitrobenzoate, a substituted aromatic compound, has emerged as a pivotal building block in modern organic synthesis. Its strategic placement of methyl, nitro, and methyl ester functionalities on the benzene ring offers a versatile platform for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of the potential applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable intermediate.

Core Applications in Organic Synthesis

This compound is primarily utilized as a precursor for a variety of heterocyclic and polyfunctional organic molecules. Its applications range from the synthesis of indole derivatives and isoquinolones to being a crucial starting material for the blockbuster anticancer drug, Lenalidomide.

Synthesis of Indole Derivatives

One of the prominent applications of this compound is in the synthesis of substituted indoles, a core scaffold in numerous natural products and pharmaceuticals.

This compound serves as a key starting material for the synthesis of methyl indole-4-carboxylate, a valuable intermediate for various pharmacologically active compounds. The synthesis proceeds through a multi-step sequence involving bromination, a Wittig-type reaction, and a subsequent palladium-catalyzed reductive N-heteroannulation.[1]

Experimental Protocol: Synthesis of Methyl indole-4-carboxylate [1]

-

Step 1: Bromination to form Methyl 2-bromomethyl-3-nitrobenzoate

-

To a solution of this compound (19.1 g, 97.9 mmol) in carbon tetrachloride (100 mL), add dibenzoyl peroxide (1.21 g, 5.00 mmol).

-

Heat the mixture to reflux.

-

Slowly add a solution of bromine (16.1 g, 100.6 mmol) in carbon tetrachloride (20 mL) over 10 minutes while irradiating with a 100-W flood lamp.

-

Continue heating and irradiation for 24 hours.

-

After cooling, dilute with dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (3 x 50 mL).

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 2-bromomethyl-3-nitrobenzoate.

-

-

Step 2: Wittig Reaction to form Methyl 2-ethenyl-3-nitrobenzoate

-

The crude Methyl 2-bromomethyl-3-nitrobenzoate is reacted with triphenylphosphine to form the corresponding phosphonium salt.

-

The phosphonium salt is then treated with a base and formaldehyde to yield Methyl 2-ethenyl-3-nitrobenzoate.

-

-

Step 3: Palladium-Catalyzed Reductive N-Heteroannulation

-

To a solution of Methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol) and triphenylphosphine (3.23 g, 12.3 mmol) in acetonitrile (100 mL), add palladium acetate (0.673 g, 3.00 mmol).

-

Saturate the solution with carbon monoxide (four cycles to 59 psi).

-

Heat the reaction mixture in an oil bath at a specific temperature until the reaction is complete (monitored by TLC).

-

After cooling, concentrate the mixture and purify by chromatography to afford Methyl indole-4-carboxylate.

-

| Step | Product | Reagents and Conditions | Yield | Reference |

| 1 | Methyl 2-bromomethyl-3-nitrobenzoate | Br₂, Dibenzoyl Peroxide, CCl₄, reflux, 24h, hv | 96.5% | [1] |

| 2 & 3 | Methyl indole-4-carboxylate | 1. PPh₃; 2. Base, HCHO; 3. Pd(OAc)₂, PPh₃, CO, CH₃CN | 72% (overall) | [1] |

Logical Relationship Diagram: Synthesis of Methyl indole-4-carboxylate

Caption: Synthetic workflow for Methyl indole-4-carboxylate.